Ketipic acid

Description

Structure

3D Structure

Properties

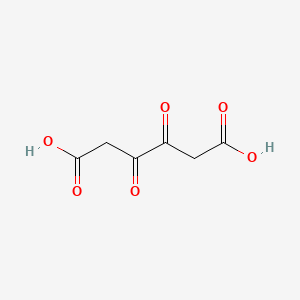

IUPAC Name |

3,4-dioxohexanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-3(1-5(9)10)4(8)2-6(11)12/h1-2H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZXTHCNVOQXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318821 | |

| Record name | 3,4-Dioxohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-76-6 | |

| Record name | 3,4-Dioxohexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketipic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dioxohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETIPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY16911217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ketipic Acid and Its Structural Analogs

Catalytic and Stoichiometric Approaches to Ketipic Acid Synthesis

The synthesis of this compound can be approached through several strategic pathways, primarily involving oxidative transformations and carbon-carbon bond-forming reactions. These methods aim to efficiently construct the characteristic α,β-dicarbonyl dicarboxylic acid framework.

Oxidative Transformations of Dicarboxylic Acid Precursors

A plausible and direct route to this compound involves the selective oxidation of more reduced dicarboxylic acid precursors, such as adipic acid. While direct oxidation of the C-H bonds at the 3 and 4 positions of adipic acid is challenging, alternative strategies involving the oxidative cleavage of cyclic precursors are more common for analogous dicarboxylic acids. For instance, the oxidation of cyclic ketones with potent oxidizing agents can yield dicarboxylic acids. researchgate.net This principle can be extrapolated to the synthesis of this compound, potentially through the oxidative cleavage of a suitably functionalized cyclic precursor.

The choice of oxidant and catalyst is crucial for achieving the desired transformation while minimizing side reactions. Common oxidants used in the synthesis of dicarboxylic acids from cyclic ketones include nitric acid and oxygen/air, often in the presence of transition metal catalysts. researchgate.net The development of catalytic systems that can selectively oxidize the internal carbons of a six-carbon dicarboxylic acid chain remains an area of active research.

| Precursor Type | General Reaction | Potential Outcome for this compound Synthesis |

| Cyclic Ketones | Oxidative Cleavage | Synthesis of dicarboxylic acids. A functionalized cyclohexanone (B45756) derivative could theoretically yield this compound. |

| Cyclic Alkenes | Ozonolysis or Permanganate Cleavage | Cleavage of the double bond to form two carbonyl groups. A cyclic diene could be a precursor. masterorganicchemistry.comlibretexts.org |

Chemo- and Regioselective Condensation Reactions

Condensation reactions provide a powerful tool for the construction of the this compound backbone by forming new carbon-carbon bonds. A notable approach is the Claisen-type condensation, which is widely used for the synthesis of β-keto esters and related β-dicarbonyl compounds. jove.comwikipedia.orgmasterorganicchemistry.comlibretexts.org In a hypothetical retrosynthetic analysis, this compound or its esters could be disconnected into simpler ester fragments that could be joined via a condensation reaction.

For example, a crossed Claisen condensation between an oxalate (B1200264) ester and an ester of succinic acid could, in principle, lead to the formation of the 3,4-dioxohexanedioate skeleton. The success of such a reaction would heavily depend on controlling the chemo- and regioselectivity to ensure the desired coupling occurs and to prevent self-condensation of the succinate (B1194679) ester. The choice of a non-nucleophilic base, such as lithium diisopropylamide (LDA), can be critical in mixed Claisen condensations to selectively generate the enolate of one ester component. wikipedia.org

Table of Plausible Condensation Precursors for Diethyl 3,4-Dioxohexanedioate:

| Nucleophilic Component (Enolate Precursor) | Electrophilic Component | Base |

| Diethyl succinate | Diethyl oxalate | Sodium ethoxide (classic Claisen) or LDA (for crossed Claisen) |

| Ethyl pyruvate | Ethyl 3-oxobutanoate | Strong, non-nucleophilic base |

Esterification and Transesterification Pathways for this compound Derivatives

The synthesis of this compound esters is often a primary goal, as these derivatives generally exhibit better solubility and handling properties compared to the free acid. Standard esterification methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, are applicable. organic-chemistry.org Given that this compound has two carboxylic acid groups, diesters are the expected products when a sufficient amount of alcohol is used.

Transesterification, the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst, can also be employed to diversify the ester derivatives of this compound. This method is particularly useful for introducing more complex or functionalized alcohol moieties.

Design and Synthesis of Complex this compound Derivatives

The dicarbonyl and dicarboxylic acid functionalities of this compound provide multiple reactive sites for further chemical modification, making it an excellent scaffold for the synthesis of more complex molecules, including various heterocyclic systems.

Strategies for Heterocyclic Ring Formation Utilizing this compound Scaffolds

The 1,2-dicarbonyl motif within the this compound structure is a key feature for the construction of several important classes of nitrogen-containing heterocycles. The reaction of α-dicarbonyl compounds with 1,2-diamines is a classic and efficient method for the synthesis of pyrazines and quinoxalines. tandfonline.comresearchgate.netnih.govchim.itslideshare.netnih.govscribd.comresearchgate.netnih.gov

By reacting this compound or its esters with substituted 1,2-diamines, a variety of pyrazine (B50134) derivatives bearing carboxylic acid or ester functionalities can be synthesized. For example, condensation with ethylenediamine (B42938) would yield a pyrazine-2,3-diacetic acid derivative. Similarly, reaction with o-phenylenediamine (B120857) would lead to the formation of a quinoxaline (B1680401) derivative. These reactions typically proceed through the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. researchgate.net

Examples of Heterocycles from this compound Derivatives:

| Diamine Reactant | Resulting Heterocyclic Core | Substituents on Heterocycle |

| Ethylenediamine | Pyrazine | Two -CH₂COOH or -CH₂COOR groups |

| o-Phenylenediamine | Quinoxaline | Two -CH₂COOH or -CH₂COOR groups |

| Substituted 1,2-diamines | Substituted Pyrazines or Quinoxalines | Varied, depending on the diamine |

Functionalization and Derivatization for Enhanced Reactivity Profiles

The reactivity of the carbonyl groups and the acidic α-hydrogens in this compound and its esters allows for a range of functionalization and derivatization reactions. These transformations can be used to introduce new functional groups, alter the electronic properties of the molecule, and create precursors for further synthetic elaborations.

The carbonyl groups can undergo typical ketone reactions, such as nucleophilic addition, reduction to alcohols, and conversion to imines or oximes. The presence of two adjacent carbonyls can also lead to specific reactions, such as the benzilic acid rearrangement under basic conditions, which transforms 1,2-diketones into α-hydroxy carboxylic acids. fiveable.me

The methylene (B1212753) groups adjacent to the carbonyls are acidic and can be deprotonated to form enolates. These enolates can then participate in alkylation or acylation reactions, allowing for the introduction of various substituents at these positions. pressbooks.pub Such modifications can significantly enhance the structural complexity and potential applications of the resulting this compound derivatives.

Industrial-Scale Synthesis and Process Optimization for β-Ketoadipic Acid Production

The industrial production of β-ketoadipic acid (βKA) is an emerging field driven by its potential as a bio-based building block for performance-advantaged polymers, such as nylon-6,6 analogs. researchgate.net Current advanced methodologies are centered on microbial fermentation, utilizing genetically engineered microorganisms to convert renewable feedstocks into βKA. The primary focus of research and development is on optimizing these bioprocesses to achieve commercially viable titers, rates, and yields.

Biocatalytic Production using Engineered Pseudomonas putida

A leading platform for βKA production is the soil bacterium Pseudomonas putida KT2440. This organism is notable for its robust metabolism, tolerance to cytotoxic compounds, and a native β-ketoadipate pathway, which makes it an ideal chassis for metabolic engineering. nih.gov Scientists have successfully engineered P. putida to produce βKA from a variety of renewable feedstocks, including lignocellulosic sugars like glucose and xylose, as well as aromatic compounds derived from lignin. nih.govrsc.org

The core metabolic engineering strategy involves redirecting carbon flux towards βKA and preventing its subsequent catabolism. This is typically achieved by deleting genes responsible for the degradation of βKA, such as pcaIJ, which encodes the 3-oxoadipate (B1233008) coenzyme A (CoA) transferase. researchgate.net Further genetic modifications are often implemented to optimize the expression of enzymes in the upstream pathway, ensuring efficient conversion of the feedstock into the target molecule. nih.gov

Process Optimization via Fed-Batch Cultivation

To achieve high-density cell cultures and maximize product output, fed-batch fermentation is the preferred operational mode for industrial-scale βKA production. confex.com This strategy involves the controlled feeding of a concentrated substrate solution to the bioreactor, which allows for maintaining optimal substrate concentrations and avoids the inhibitory effects of high substrate levels on microbial growth and productivity.

Research has demonstrated significant improvements in βKA production metrics through the optimization of fed-batch processes. For example, in studies using engineered P. putida, varying the feeding rates of substrates like p-coumarate and ferulate directly influenced the final product titer and productivity. nih.gov Optimization of the culture medium, such as supplementation with corn steep liquor, has also been shown to enhance production metrics. confex.com

Detailed Research Findings from Fed-Batch Cultivations

Several studies have reported detailed findings from fed-batch cultivation of engineered P. putida for βKA production. These results highlight the potential for achieving industrially relevant production levels.

One study focusing on the conversion of glucose and xylose—primary sugars in lignocellulosic hydrolysates—achieved a βKA titer of 65.8 g/L and a productivity of 0.69 g/L/h in a fed-batch process. rsc.org Another research effort, utilizing lignin-derived aromatic compounds (p-coumarate), reached a βKA titer of 44.5 g/L with a productivity of 0.85 g/L/h. nih.gov These results demonstrate the versatility of the microbial platform and its capability to valorize different components of biomass.

| Feedstock | Strain | Titer (g/L) | Rate (g/L/h) | Yield (C-mol %) | Reference |

|---|---|---|---|---|---|

| Glucose & Xylose | P. putida GR038 | 65.8 | 0.69 | 52 | rsc.org |

| p-Coumarate | Engineered P. putida | 44.5 | 0.85 | - | nih.gov |

| Ferulate | Engineered P. putida | ~30 | ~0.6 | - | nih.gov |

| Corn Stover Extractives | Engineered P. putida | 25.0 | 0.66 | - | nih.gov |

Process Intensification with In Situ Product Recovery (ISPR)

A significant challenge in fermentation processes is the potential for end-product inhibition, where the accumulation of the target molecule can become toxic to the microbial cells, thereby limiting further production. rsc.org To overcome this limitation, in situ product recovery (ISPR) techniques have been integrated into the bioprocess. ISPR involves the continuous removal of the product from the fermentation broth as it is being produced. rsc.org

| Process Parameter | Fed-Batch without ISPR | Fed-Batch with ISPR | Reference |

|---|---|---|---|

| Effective Titer (g/L) | 65.8 | 92.0 | rsc.org |

| Rate (g/L/h) | 0.69 | 0.83 | rsc.org |

| Product Purity (wt%) | 88.3 | 99.0 | rsc.org |

Techno-economic analysis of these advanced bioprocesses suggests that bio-based βKA can be produced at a minimum selling price that is competitive with petroleum-derived adipic acid, which is a structurally similar commodity chemical. nih.gov This indicates a promising future for the industrial-scale production of β-ketoadipic acid as a sustainable alternative for the polymer industry.

Fundamental Chemical Reactivity and Mechanistic Studies of Ketipic Acid Systems

Oxidative and Reductive Chemistry of Ketipic Acid

The presence of two vicinal ketone groups and its dicarboxylic acid nature makes this compound susceptible to both oxidative and reductive transformations. The outcomes of these reactions are highly dependent on the reagents and conditions employed.

Investigation of Selective Oxidation Pathways

The carbon-carbon bond between the two carbonyl groups in this compound is a potential site for oxidative cleavage. Under specific conditions, this bond can be broken to yield smaller, functionalized molecules. For instance, the dry distillation of this compound or heating it with dilute sulfuric acid results in the formation of diacetyl (2,3-butanedione) through decarboxylation and cleavage.

Furthermore, this compound can undergo rearrangement and oxidation to produce other important organic acids. A notable transformation is its conversion to 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid) through a benzilic acid-type rearrangement, which involves an intramolecular nucleophilic attack followed by oxidation. This reaction highlights the potential of this compound as a precursor in the synthesis of biologically relevant molecules.

Characterization of Reduction Products and Stereochemical Outcomes

The reduction of the ketone functionalities in this compound can lead to the formation of dihydroxyadipic acids. The stereochemical outcome of this reduction is of significant interest. Depending on the reducing agent and reaction conditions, a mixture of diastereomers can be obtained.

| Reducing Agent | Potential Products | Stereochemical Considerations |

| Sodium Borohydride (NaBH₄) | 3,4-dihydroxyhexanedioic acid | Generally produces a mixture of syn and anti diastereomers. The facial selectivity of the hydride attack on the prochiral ketone centers determines the stereochemistry. |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | 3,4-dihydroxyhexanedioic acid | The stereochemical outcome is influenced by the catalyst surface and the adsorption of the substrate. Can potentially offer higher stereoselectivity compared to metal hydride reductions. |

The characterization of the resulting diols is crucial and is typically achieved using spectroscopic techniques such as NMR to determine the relative stereochemistry of the newly formed chiral centers.

Nucleophilic and Electrophilic Reactions Involving this compound Functional Groups

The ketone and carboxylic acid groups of this compound are the primary sites for nucleophilic and electrophilic reactions. The enhanced electrophilicity of the ketone carbons facilitates reactions with various nucleophiles.

Cyclization and Intramolecular Condensation Mechanisms

The structure of this compound is conducive to intramolecular reactions, leading to the formation of cyclic compounds. For instance, under certain conditions, this compound can exist in a cyclic γ-lactol form in the solid state. This involves the intramolecular nucleophilic attack of one of the carboxylic acid's hydroxyl groups on one of the ketone carbonyls.

Intermolecular Reactions with Bis-nucleophiles (N,N- and O,N-bionucleophiles)

This compound and its esters are valuable substrates for the synthesis of heterocyclic compounds through reactions with bis-nucleophiles. These reactions often proceed via a condensation mechanism, leading to the formation of stable ring systems.

A well-documented example is the reaction of diethyl ketipate with 2-aminophenol (B121084) (an O,N-bionucleophile). This reaction leads to the formation of 1,4-benzoxazine derivatives. The reaction mechanism involves an initial nucleophilic attack by the amino group on one of the ketone carbonyls, followed by cyclization involving the hydroxyl group and subsequent dehydration.

Similarly, reactions with N,N-bionucleophiles, such as diamines, are expected to yield diazepine (B8756704) or other nitrogen-containing heterocyclic structures, further demonstrating the utility of this compound as a scaffold in heterocyclic chemistry.

Tautomerism and Isomerism in this compound and its Esters

This compound and its esters exhibit interesting tautomeric and isomeric properties due to the presence of the dicarbonyl system.

The esters of this compound, such as diethyl ketipate, display solvent-dependent tautomerism. In polar solvents, the tetraketone form is predominant. However, in nonpolar solvents, they tend to exist in a more stable bis-chelated dienol form, where intramolecular hydrogen bonding contributes to the stability of the enol tautomer.

| Solvent Polarity | Predominant Tautomeric Form of Ketipinate Esters |

| Polar (e.g., DMSO, Methanol) | Tetraketone |

| Nonpolar (e.g., Chloroform, Benzene) | Bis-chelated Dienol |

Furthermore, as mentioned earlier, this compound itself can exhibit ring-chain tautomerism, existing as a cyclic γ-lactol in the solid state. This isomerism is a result of the equilibrium between the open-chain diketo-dicarboxylic acid form and the cyclic hemiacetal form.

Spectroscopic and Computational Analysis of Keto-Enol Tautomerism

This compound, systematically known as 3-oxoadipic acid, is a dicarboxylic acid that contains a ketone functional group. This structure allows for the existence of keto-enol tautomerism, a fundamental concept in organic chemistry where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. In the case of this compound, the keto form is in equilibrium with its enol counterpart.

The keto-enol tautomerism of β-dicarbonyl compounds has been extensively studied using a variety of spectroscopic and computational methods. While specific studies on this compound are not widely available, the principles and findings from related molecules, such as other β-keto acids and dicarbonyl compounds, provide a strong basis for understanding its behavior.

Spectroscopic techniques are invaluable for the direct observation and quantification of tautomeric forms in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between keto and enol tautomers. In the ¹H NMR spectrum, the enol form is characterized by the appearance of a vinyl proton signal and a hydroxyl proton signal, which are absent in the keto form. The chemical shifts of the α-protons also differ significantly between the two forms. For instance, in a related 1,3,4-thiadiazole (B1197879) derivative, the enol form was favored in non-polar solvents like chloroform, while the keto form predominated in polar aprotic solvents such as DMSO. This solvent-dependent equilibrium is a common feature of keto-enol tautomerism. The ¹³C NMR spectrum can also confirm the presence of both tautomers, with distinct signals for the ketonic and enolic carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The enol form of a β-dicarbonyl compound typically exhibits a π → π* transition at a longer wavelength (lower energy) compared to the n → π* transition of the keto form, due to the presence of a conjugated system. This difference in absorption maxima allows for the quantification of the relative amounts of each tautomer in solution. Studies on other keto-enol systems have shown that the position and intensity of the absorption bands can be influenced by solvent polarity.

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the keto and enol forms through their characteristic vibrational frequencies. The keto form will show a strong absorption band for the C=O stretch of the ketone, typically in the range of 1700-1725 cm⁻¹. The enol form, on the other hand, will exhibit a C=C stretching vibration (around 1600-1650 cm⁻¹) and a broad O-H stretching band for the enolic hydroxyl group.

Computational chemistry provides valuable insights into the thermodynamics and kinetics of keto-enol tautomerism. Density Functional Theory (DFT) is a commonly employed method for these investigations.

Relative Stabilities: DFT calculations can be used to determine the relative energies of the keto and enol tautomers in the gas phase and in different solvents, providing a theoretical basis for the position of the tautomeric equilibrium. For many β-dicarbonyl compounds, the enol form is stabilized by the formation of an intramolecular hydrogen bond, which creates a pseudo-aromatic six-membered ring.

Transition State Analysis: Computational methods can also be used to model the transition state for the interconversion between the keto and enol forms. This allows for the calculation of the activation energy barrier for the tautomerization process, providing information about the rate of interconversion.

The following interactive table summarizes representative spectroscopic data that could be expected for the keto and enol forms of a generic β-keto dicarboxylic acid like this compound, based on literature values for similar compounds.

| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| Keto | α-protons: ~3.5 | Ketone C=O: ~200-210 | Ketone C=O stretch: ~1715 |

| Carboxylic acid C=O: ~170-180 | Carboxylic acid C=O stretch: ~1700 | ||

| α-carbon: ~45-55 | Carboxylic acid O-H stretch: ~2500-3300 (broad) | ||

| Enol | Vinyl proton: ~5.0-6.0 | Enol C=C: ~95-105 | C=C stretch: ~1640 |

| Enol OH: ~12.0-15.0 | Enol C-OH: ~170-180 | Enol O-H stretch: ~2500-3200 (very broad) | |

| α-protons: ~2.0-2.5 | Carboxylic acid C=O: ~170-180 | Carboxylic acid C=O stretch: ~1680 | |

| α-carbon: ~30-40 | Carboxylic acid O-H stretch: ~2500-3300 (broad) |

Stereoisomerism and Configurational Stability of this compound Derivatives

The study of stereoisomerism and configurational stability in this compound derivatives is a complex area with limited specific research available. However, by applying fundamental principles of stereochemistry to the structure of this compound, potential forms of stereoisomerism and factors influencing their stability can be inferred.

This compound itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. However, derivatives of this compound, where substitution occurs at specific positions, can lead to the formation of stereoisomers.

Chiral Centers: Substitution at the C2 or C4 positions of the adipic acid backbone would create a chiral center, leading to the possibility of enantiomers. For example, a 2-alkyl-3-oxoadipic acid would exist as a pair of enantiomers (R and S). The synthesis of such derivatives would result in a racemic mixture unless a chiral synthetic route is employed. The separation of these enantiomers would require chiral chromatography or resolution with a chiral resolving agent.

Diastereomers: If a second chiral center is introduced into the molecule, for instance, by substitution at both the C2 and C4 positions, diastereomers become possible. The relative configuration of these stereocenters would determine the specific diastereomer (e.g., (2R, 4R), (2S, 4S), (2R, 4S), (2S, 4R)).

The configurational stability of chiral this compound derivatives would be a crucial factor for their potential applications. For derivatives with stereocenters at the α-positions to the carbonyl group (C2 and C4), there is a significant potential for racemization.

Keto-Enol Tautomerism and Racemization: The presence of the ketone at the 3-position facilitates enolization towards both the C2 and C4 positions. If a stereocenter exists at either of these positions, the formation of the planar enol or enolate intermediate would lead to a loss of the stereochemical information at that center. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in racemization. The rate of this racemization would be dependent on factors such as temperature, solvent, and the presence of acid or base catalysts, which promote enolization. The configurational stability of β-ketoamides, for example, is a known challenge due to this propensity for racemization.

While less common in flexible, acyclic molecules like this compound derivatives, the concept of atropisomerism is another form of stereoisomerism that arises from restricted rotation around a single bond. For atropisomerism to occur in a derivative of this compound, significant steric hindrance would need to be introduced through bulky substituents that would create a high energy barrier to rotation around one of the C-C single bonds in the backbone. Given the conformational flexibility of the adipic acid chain, achieving stable atropisomers in simple derivatives would be challenging.

Advanced Analytical and Spectroscopic Characterization Techniques for Ketipic Acid Research

High-Resolution Spectroscopic Characterization

Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing unique fingerprints of molecular structure and electronic properties.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)NMR spectroscopy is a cornerstone for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the connectivity and chemical environment of hydrogen and carbon atoms within a moleculefoodandnutritionjournal.orgfoodandnutritionjournal.orgsolubilityofthings.com.

¹H NMR: Detects hydrogen atoms, providing data on the number of different types of protons, their chemical environment (through chemical shifts), and their proximity to other protons (through spin-spin coupling, which dictates multiplicity) foodandnutritionjournal.orgsolubilityofthings.com.

¹³C NMR: Detects carbon atoms, offering insights into the carbon skeleton of a molecule. While typically less sensitive than ¹H NMR, it provides direct information about the number of unique carbon environments and their types (e.g., aliphatic, aromatic, carbonyl) foodandnutritionjournal.orgsolubilityofthings.com. NMR is particularly useful for identifying functional groups, confirming the presence of specific structural motifs, and even elucidating stereochemistry when combined with other techniques or specialized experiments foodandnutritionjournal.orgsolubilityofthings.comacs.org. For organic acids, ¹H NMR can reveal characteristic signals for carboxylic acid protons (often broad and deshielded), while ¹³C NMR will show a distinct signal for the carbonyl carbon utdallas.eduspecac.comresearchgate.net.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation AnalysisMass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its fragmentation patterns, which aids in structural elucidationmasterorganicchemistry.commdpi.comuoguelph.caonlineorganicchemistrytutor.com.

Molecular Mass Determination: High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition with high accuracy mdpi.com. This is crucial for confirming the identity of a synthesized compound.

Fragmentation Analysis: Upon ionization, molecules fragment in characteristic ways. Analyzing these fragments helps in piecing together the molecular structure, identifying functional groups, and distinguishing between isomers masterorganicchemistry.commdpi.comuoguelph.ca. Techniques like tandem mass spectrometry (MS/MS) further enhance specificity and sensitivity by fragmenting selected ions mdpi.comresearchgate.net.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations utdallas.eduspecac.commasterorganicchemistry.comonlineorganicchemistrytutor.comstudymind.co.ukjove.com. Specific bonds and functional groups absorb IR radiation at characteristic frequencies (wavenumbers). For example, carboxylic acids typically show a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹ utdallas.eduspecac.com. Ketone groups also exhibit a C=O stretch, usually around 1715 cm⁻¹ specac.com. IR provides a molecular "fingerprint" that can be used for compound identification and purity assessment utdallas.eduspecac.comstudymind.co.uk.

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is essential for separating complex mixtures, isolating compounds, and determining their purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction MonitoringHPLC is a versatile technique widely used for separating, identifying, and quantifying components in a mixturesepscience.comtorontech.commoravek.comphenomenex.comfrontiersin.org.

Purity Assessment: HPLC can separate a target compound from impurities, allowing for the determination of its purity. A photodiode array (PDA) detector can assess peak purity by analyzing UV-Vis spectra across a chromatographic peak, identifying potential coelutions sepscience.com. LC-MS provides a more definitive assessment by combining separation with mass detection sepscience.com.

Reaction Monitoring: HPLC can be employed to monitor the progress of chemical reactions, tracking the consumption of reactants and the formation of products, thereby optimizing reaction conditions and yields sepscience.comfrontiersin.orgresearchgate.net.

Gas Chromatography (GC) for Volatile Derivatives and Trace AnalysisGC is primarily used for the separation and analysis of volatile and semi-volatile compoundsonlineorganicchemistrytutor.comthermofisher.comnih.govscioninstruments.comthermofisher.comacs.org.

Volatile Derivatives: If a compound is not inherently volatile, it can often be derivatized to create volatile forms suitable for GC analysis. This is particularly relevant for compounds like carboxylic acids, which can be esterified acs.orgtandfonline.commdpi.com.

Trace Analysis: GC, often coupled with mass spectrometry (GC-MS), is highly sensitive and effective for detecting and quantifying trace amounts of organic compounds in complex matrices uoguelph.cathermofisher.comnih.govscioninstruments.comthermofisher.comfrontiersin.org.

Data Tables

Due to the lack of specific data for "Ketipic acid," the following tables illustrate the general types of information obtained from these techniques for organic compounds.

Table 1: Characteristic Spectroscopic Data for Functional Groups (Representative)

| Technique | Functional Group Examples | Characteristic Signals/Ranges | Information Provided |

| ¹H NMR | Carboxylic Acid (-COOH) | ~10-13 ppm (singlet) | Presence of acidic proton, chemical environment. |

| Ketone (C=O) | ~2.0-2.5 ppm (singlet/multiplet, depending on adjacent groups) | Presence of carbonyl group, adjacent proton environments. | |

| ¹³C NMR | Carboxylic Acid (-COOH) | ~170-185 ppm | Presence of carbonyl carbon, chemical environment. |

| Ketone (C=O) | ~190-220 ppm | Presence of carbonyl carbon, chemical environment. | |

| IR Spectroscopy | Carboxylic Acid (-COOH) | Broad O-H stretch: ~2500-3300 cm⁻¹; C=O stretch: ~1700-1725 cm⁻¹ | Presence of hydroxyl and carbonyl groups, hydrogen bonding. |

| Ketone (C=O) | C=O stretch: ~1715 cm⁻¹ | Presence of carbonyl group. | |

| UV-Vis Spectroscopy | Conjugated Systems | Absorption maxima (λmax) in UV or Visible region | Presence of conjugated double bonds, electronic transitions. |

Theoretical and Computational Chemistry of Ketipic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can predict geometries, energies, and electronic properties with high accuracy, offering a powerful lens through which to examine the chemical nature of ketipic acid.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. mdpi.comwhiterose.ac.uk It is particularly effective for studying the mechanisms of chemical reactions by mapping out potential energy surfaces. mdpi.com For a molecule like this compound, DFT can be employed to elucidate the pathways of reactions such as ketonic decarboxylation. researchgate.net

In a typical DFT study to investigate a reaction mechanism, the geometries of reactants, transition states, and products are optimized. From these calculations, key parameters like activation energies and reaction enthalpies can be determined, revealing the kinetic and thermodynamic feasibility of a proposed pathway. researchgate.net For instance, DFT calculations could model the decarboxylation of this compound on a catalyst surface, identifying the rate-limiting step and the role of intermediates like a β-keto acid. researchgate.net The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining reliable results. mdpi.comnih.gov

Table 1: Application of DFT to Potential Reaction Pathways of this compound This table is interactive. Click on the headers to sort.

| Reaction Pathway | Key Computational Objective | Calculated Parameters |

|---|---|---|

| Thermal Decarboxylation | Elucidate the concerted vs. stepwise mechanism. | Transition state geometry, activation energy (Ea), reaction enthalpy (ΔH). |

| Cyclization | Determine the favorability of forming cyclic anhydrides. | Ring strain energy, free energy of reaction (ΔG). |

| Keto-Enol Tautomerism | Investigate the relative stability of tautomers. | Relative electronic energies, Gibbs free energy difference. nih.gov |

| Catalytic Conversion | Model the interaction with a catalyst surface (e.g., ZrO₂). | Adsorption energy, surface reaction barriers. researchgate.net |

For situations demanding higher accuracy, particularly for energetic predictions, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, are based on the wavefunction and offer a systematic way to approach the exact solution of the Schrödinger equation. mdpi.comnih.gov

Coupled-Cluster theory, especially with single, double, and perturbative triple excitations [CCSD(T)], is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate energies for small to medium-sized molecules. nih.gov For this compound, CCSD(T) calculations, often extrapolated to the complete basis set (CBS) limit, could provide benchmark values for properties like bond dissociation energies, heats of formation, and interaction energies with other molecules. nih.gov While computationally intensive, these high-accuracy predictions are invaluable for calibrating more efficient methods like DFT and for providing definitive energetic data where experimental values are unavailable. nih.gov

Table 2: Comparison of Quantum Chemical Methods for Energetic Predictions This table is interactive. Click on the headers to sort.

| Method | Abbreviation | General Accuracy | Relative Computational Cost |

|---|---|---|---|

| Density Functional Theory | DFT | Good to Very Good | Low to Moderate |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Very Good | Moderate |

| Coupled-Cluster Singles & Doubles (Perturbative Triples) | CCSD(T) | Excellent ("Gold Standard") | High to Very High |

Molecular Modeling and Simulation Approaches

While quantum mechanics describes the electronic structure of a molecule at a static moment, molecular modeling and simulation techniques explore its dynamic behavior and conformational landscape over time.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. dergipark.org.tr For a flexible molecule like this compound, rotation around its single bonds can lead to various conformers with different energies. Molecular Dynamics (MD) simulations provide a powerful tool to explore this conformational space by simulating the physical movements of atoms and molecules over time. mdpi.comyoutube.com

An MD simulation of this compound, typically in an explicit solvent like water, would involve numerically solving Newton's equations of motion for the system. nih.gov This would reveal how the molecule folds and flexes at a given temperature, the stability of different conformers, and the dynamics of intramolecular hydrogen bonding. nih.govnih.gov Advanced techniques like accelerated molecular dynamics (aMD) can enhance the sampling of the conformational landscape, allowing for a more thorough exploration of the potential energy surface in a computationally feasible timeframe. nih.gov

Table 3: Key Parameters from Molecular Dynamics Simulations of this compound This table is interactive. Click on the headers to sort.

| Parameter | Description | Insight Provided |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between atoms of superimposed conformations. | Conformational stability and structural changes over time. |

| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Folding and unfolding events; overall molecular shape. nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Solvation shell structure and specific interactions (e.g., water around carboxyl groups). nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds. | Stability of intramolecular H-bonds and interactions with solvent. |

Computational methods are widely used to predict spectroscopic signatures, which can aid in the interpretation of experimental data. For this compound, DFT calculations can compute harmonic and anharmonic vibrational frequencies, providing a theoretical infrared (IR) spectrum. nih.gov Specific vibrational modes, such as the O-H stretch of the carboxylic acid groups and the C=O stretch of the ketone and carboxyl functions, can be assigned to predicted peaks, helping to characterize different conformers or hydrogen-bonding arrangements.

Furthermore, these simulations can quantify the non-covalent interactions that govern how this compound molecules interact with each other and with their environment. nih.gov In the solid state, this includes hydrogen bonding and van der Waals forces that dictate the crystal packing. Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a detailed understanding of the nature of these intermolecular bonds. mdpi.com

In Silico Approaches to Structure-Reactivity Relationship Discovery

In silico methods, particularly Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) modeling, aim to establish a mathematical correlation between the chemical structure of a compound and its activity or reactivity. nih.govmdpi.com This approach reduces the need for extensive experimentation by creating predictive models. nih.gov

A QSAR model for a series of dicarboxylic acids, including this compound, could be developed to predict properties like acidity (pKa) or reaction rates. The process involves calculating a set of numerical parameters, known as molecular descriptors, that encode structural, electronic, and topological features of the molecules. nih.gov These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict the property of interest. nih.govmdpi.com The resulting model can highlight which molecular features are most influential in determining reactivity and can be used to predict the properties of new, unsynthesized compounds. researchgate.net

Table 4: Common Molecular Descriptors for QSAR/QSRR Studies This table is interactive. Click on the headers to sort.

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, susceptibility to electrophilic/nucleophilic attack. |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule. |

| Topological | Topological Diameter, Wiener Index | Atomic connectivity and branching. nih.gov |

| Physicochemical | Polarizability (αe), LogP | Response to an electric field, hydrophobicity/lipophilicity. nih.gov |

Applications of Ketipic Acid in Materials Science and Industrial Chemistry

Role as a Monomer and Cross-linking Agent in Polymer Science

The bifunctional nature of ketipic acid, possessing two carboxylic acid groups, allows it to act as a monomer in condensation polymerization reactions. The presence of a ketone group provides an additional site for cross-linking or further chemical modification, enabling the synthesis of polymers with unique properties.

This compound can be utilized in the synthesis of polyesters and polyamides for coating and adhesive applications. The incorporation of the ketone group along the polymer backbone can enhance adhesion to various substrates through hydrogen bonding and other polar interactions. These polymers can be cross-linked through reactions involving the ketone group, leading to the formation of durable and chemically resistant networks, which are desirable characteristics for protective coatings. The carboxylic acid groups contribute to the hydrophilic properties of the resulting polymers, which can be beneficial for applications such as waterborne resins.

In the realm of adhesives, monomers containing multiple carboxylic acid groups are known to facilitate extensive crosslinking, which provides exceptional adhesion, particularly to metal and glass surfaces. specialchem.comspecialchem.com This crosslinking also enhances the thermal and chemical resistance of the cured adhesive system. specialchem.com While specific research on this compound in this exact context is emerging, its structural similarities to other multifunctional acids suggest its potential in developing high-performance adhesives.

This compound is a promising bio-based replacement for adipic acid in the production of nylons, offering performance advantages. researchgate.netnrel.govosti.gov When polymerized with hexamethylenediamine, it forms a nylon-6,6 analog with significantly enhanced properties. researchgate.net The presence of the β-ketone group introduces rigidity into the polymer chain, which has a profound impact on the material's thermal and physical characteristics. nrel.govosti.gov

Research has demonstrated that incorporating this compound into a nylon-6,6 analog can increase the glass transition temperature by 69°C compared to conventional nylon-6,6. nrel.govosti.gov Furthermore, this modification leads to a 20% reduction in water permeability, making it comparable to nylon-6,10. nrel.govosti.gov Molecular simulations have confirmed that the enhanced thermal properties are a direct result of the rigidity introduced by the β-ketone. nrel.govosti.gov The production of this compound from renewable resources, such as glucose, further enhances its appeal as a sustainable building block for high-performance polymers. researchgate.netnrel.govosti.gov

Table 1: Comparison of Nylon Properties

| Property | Nylon-6,6 (Adipic Acid-based) | Nylon-6,6 Analog (this compound-based) | Nylon-6,10 |

|---|---|---|---|

| Glass Transition Temperature | Baseline | + 69°C | Higher than Nylon-6,6 |

| Water Permeability | Baseline | 20% Reduction | Comparable to this compound Analog |

Utilization as a Key Chemical Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules, both through biological and chemical pathways. Its functional groups provide multiple reaction sites for building molecular complexity.

In biochemistry, β-ketoadipic acid is a central intermediate in the β-ketoadipate pathway, which is utilized by various soil bacteria and fungi to break down aromatic compounds. researchgate.net This natural pathway highlights its role as a precursor in metabolic processes. This biological route can be harnessed for the biotechnological production of valuable chemicals. For instance, engineered microorganisms can convert substrates like glucose or components of plastic waste, such as terephthalic acid, into β-ketoadipic acid. nrel.govosti.govresearchgate.net

Beyond its role in metabolic pathways, the chemical structure of this compound, specifically the presence of a keto group adjacent to carboxylic acid functionalities, makes it an attractive starting material for the total synthesis of natural products. nih.gov The increased electrophilicity of the keto group allows for a variety of chemical transformations, including aldol additions and Mannich reactions, which are fundamental in constructing complex molecular architectures. nih.gov The synthesis of various organic compounds, including other dicarboxylic acids like adipic acid, can be achieved from biomass-derived intermediates, with this compound being a potential player in these synthetic routes. researchgate.netnih.gov

The reactivity of this compound's functional groups allows it to participate in a range of industrial chemical transformations. For example, the carboxylic acid groups can undergo esterification reactions. mdpi.com The ketone group can be involved in ketalization reactions, which are used to protect the ketone functionality during other synthetic steps or to create new cyclic structures. mdpi.com

Industrially, dicarboxylic acids are important in the production of polyesters, polyamides, and plasticizers. mdpi.commdpi.com While adipic acid is a major industrial chemical for these purposes, the unique properties imparted by the ketone group in this compound could lead to specialized applications. For instance, in the production of epoxy resins, dicarboxylic acids like adipic acid are used as modifiers, and the reaction mechanisms have been studied. researchgate.net The presence of the ketone in this compound could offer different reaction kinetics and final properties in such applications. The conversion of cyclohexanone (B45756) to adipic acid is a significant industrial process, and research into alternative oxidation methods could involve intermediates structurally related to this compound. researchgate.net

Development of Advanced Functional Materials Utilizing this compound Derivatives

The versatility of this compound extends to its derivatives, which can be used to create advanced functional materials with tailored properties. By chemically modifying the carboxylic acid and ketone groups, a wide array of new monomers and polymers can be synthesized.

Incorporating rigid cyclic units into polymer structures is a known strategy for developing high-performance materials from renewable resources. nih.gov Derivatives of this compound, through reactions at its ketone and carboxyl groups, can be designed to form such rigid structures. For example, the formation of ketals can introduce spirocyclic units into a monomer, which can then be polymerized to create materials with high thermal stability and specific glass transition temperatures. nih.gov

Furthermore, the principles of retrosynthesis can be applied to design complex molecules starting from carboxylic acid derivatives like those of this compound. youtube.com This approach allows for the strategic planning of synthetic routes to novel functional materials. The development of polymers with dynamic bonds, such as those based on lipoic acid which contains a disulfide bond, for biomedical applications like drug delivery and tissue engineering, provides a paradigm for how functional groups can be leveraged. rsc.org The ketone and carboxylic acid groups of this compound offer similar opportunities for creating responsive and functional polymers. For instance, polymers with pendant carboxylic acid groups can be crosslinked with epoxy resins or used to enhance the hydrophilic properties of waterborne resins for coatings and adhesives. kowachemical.comkowachemical.com

Exploration of Biological and Environmental Intersections of Ketipic Acid Excluding Human Health and Safety

Natural Occurrence and Biosynthetic Pathways in Non-Human Organisms

Ketipic acid has been identified as a compound that can be isolated from various microorganisms, including bacteria and fungi . While specific details regarding its in vivo formation pathways within these organisms are not extensively documented in the provided literature, its presence suggests a role in microbial biochemistry.

Broader metabolic pathways in microorganisms and plants, such as the shikimate pathway, are fundamental for the biosynthesis of aromatic amino acids and a wide array of secondary metabolites. This pathway, which occurs in bacteria, plants, and fungi but not animals, generates chorismate, a key precursor for compounds like flavonoids and lignins ffhdj.comnih.govmdpi.com. Although this compound is not explicitly listed as a direct intermediate in the canonical shikimate pathway, related compounds like salicylic (B10762653) acid, also derived from chorismate, are known to be synthesized by bacteria and plants, serving important ecological functions nih.gov.

Furthermore, this compound serves as a precursor in organic synthesis. For instance, its ester derivatives, such as diethyl ketipate, react with 2-aminophenol (B121084) to yield 1,4-benzoxazine derivatives. These synthesized compounds have demonstrated antimycotic activity against plant pathogenic fungi . This indicates that this compound can be a starting material for creating molecules with biological relevance in non-human systems.

The direct role of this compound as a central intermediate in well-defined metabolic cycles of non-human organisms is not extensively detailed in the current scientific literature. While it is mentioned in the context of the citric acid cycle definition nih.gov, its specific involvement as a key intermediate in these cycles remains unclear.

However, its derivatives have shown biological activities, suggesting it may function as a precursor or building block in the synthesis of more complex molecules within or outside of natural metabolic pathways. The synthesis of 1,4-benzoxazine derivatives from this compound esters, which exhibit antimycotic properties, highlights its utility as a synthetic intermediate for compounds with biological functions . The broader metabolic context of the shikimate pathway, which this compound is structurally related to through its precursor potential, underlines the importance of such organic acids in the production of diverse secondary metabolites in plants and microorganisms ffhdj.comnih.govmdpi.com.

Investigation of Antimicrobial Activities of this compound Derivatives

Research into this compound derivatives has revealed potential antimicrobial properties, particularly against fungi and bacteria, suggesting avenues for developing agents that can influence microbial growth.

Derivatives synthesized from this compound esters have demonstrated antimycotic activity against significant plant pathogens. Specifically, 1,4-benzoxazine derivatives, prepared from this compound esters and 2-aminophenol, have shown efficacy against fungi such as Fusarium and Alternaria species, which are known to cause diseases in plants . These findings suggest that modifications of the this compound structure can yield compounds capable of interfering with the metabolic pathways of plant pathogenic fungi.

Studies indicate that certain derivatives of this compound possess general antimicrobial properties, capable of inhibiting the growth of both bacteria and fungi . The mechanism of action for some of these derivatives is believed to involve interference with crucial metabolic pathways within the microbial cells . While specific data on non-human pathogenic strains is not detailed, the broader exploration of antimicrobial activities suggests a potential for these compounds to impact various microbial communities.

Table 1: Biological Activities Associated with this compound and its Derivatives

| Category | Organism/System | Observed Activity/Role | Source Reference |

| Natural Occurrence | Bacteria, Fungi | Isolated from various bacterial and fungal sources . | |

| Synthetic Precursor | N/A | Serves as a precursor for synthesizing 1,4-benzoxazine derivatives with antimycotic activity against plant pathogenic fungi . | |

| Antimicrobial Properties (General) | Bacteria, Fungi | Derivatives exhibit inhibitory effects on microbial growth by interfering with metabolic pathways . | |

| Antifungal Activity (Plant Pathogens) | Fusarium spp., Alternaria spp. | Derivatives synthesized from this compound esters demonstrate antimycotic effects . |

Environmental Fate and Degradation Studies of this compound (non-toxicological focus)

Specific studies detailing the environmental fate and degradation pathways of this compound itself are not extensively available in the reviewed literature. However, general principles governing the environmental behavior of organic acids and related compounds can be inferred.

The environmental fate of organic compounds is typically assessed through studies examining their persistence, mobility, and degradation in various environmental compartments such as soil, water, and air criver.com. Key processes include:

Biodegradation: Microbial activity is a primary mechanism for the breakdown of many organic compounds. Bacteria and fungi can utilize organic acids as carbon and energy sources, leading to their mineralization into simpler substances like carbon dioxide and water nih.govmdpi.compjoes.com. The biodegradability of organic acids by soil microflora is a known phenomenon ffhdj.com.

Abiotic Degradation: Processes such as hydrolysis and photolysis can also contribute to the degradation of organic molecules, depending on their chemical structure and environmental conditions (e.g., pH, sunlight exposure) criver.com.

Mobility: Factors like soil pH, organic carbon content, and water solubility influence how a compound moves through the environment, affecting its potential for leaching into groundwater or transport via surface runoff mdpi.com.

While specific data for this compound is lacking, its nature as an organic acid suggests it would be subject to these general environmental processes. Studies on other organic acids, such as citric acid and oxalic acid, have explored their environmental impact in contexts like wastewater treatment, indicating that their behavior is influenced by production processes and interactions within ecosystems researchgate.net. Acid deposition, a broader environmental phenomenon, can also alter soil and water chemistry, affecting the fate of organic matter researchgate.net.

List of Compounds Mentioned:

this compound

Diethyl ketipate

2-Aminophenol

1,4-Benzoxazine derivatives

Fusarium species

Alternaria species

Salicylic acid

Chorismate

Flavonoids

Lignins

Pseudomonas syringae

Escherichia coli

Staphylococcus aureus

Fusarium graminearum

Alternaria alternariae

Rhizoctonia solani

Sclerotinia sclerotiorum

Phytophthora capsici

Emerging Research Directions and Future Challenges in Ketipic Acid Chemistry

Sustainable and Green Chemistry Approaches for Ketipic Acid Production

The drive towards environmentally benign chemical processes is spurring research into greener methods for synthesizing this compound and its derivatives. Traditional synthesis routes may involve harsh reagents or generate significant waste. Emerging research focuses on biocatalytic routes, utilizing enzymes to perform specific transformations under mild conditions, thereby reducing energy consumption and by-product formation. The exploration of renewable feedstocks as starting materials for this compound production is also gaining traction, aligning with the principles of a circular economy. Furthermore, the development of solvent-free or water-based reaction systems for this compound synthesis and modification is a key area of investigation, aiming to minimize the environmental footprint associated with its production.

Innovations in Derivatization and Selective Functionalization Strategies

This compound's structure, with its multiple reactive functional groups (two carboxylic acids and two ketones), offers significant opportunities for derivatization. Current research is focused on developing highly selective methods to functionalize specific sites on the molecule. This includes regioselective and stereoselective reactions that can precisely control the outcome of transformations, leading to novel derivatives with tailored properties. Innovations in protecting group chemistry and novel catalytic systems are being explored to achieve complex molecular architectures from this compound. The synthesis of libraries of this compound derivatives is also a priority, enabling high-throughput screening for new biological activities or material properties. For instance, research has shown that derivatives of this compound can be formed by reacting its esters with 2-aminophenol (B121084), yielding bioactive 1,4-benzoxazine derivatives with antimycotic activity.

Q & A

Q. What are the established analytical techniques for characterizing Ketipic acid’s purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Detailed protocols must specify instrument parameters (e.g., column type, solvent system for HPLC; NMR solvent and referencing standards) to enable reproducibility . For novel derivatives, X-ray crystallography can resolve stereochemical ambiguities.

Q. Which parameters are critical to optimize during this compound synthesis to maximize yield?

Key variables include reaction temperature , catalyst concentration , and reaction time . For example, elevated temperatures may accelerate reaction kinetics but risk side-product formation. Systematic optimization via Design of Experiments (DOE) is recommended to identify interactions between variables. Post-synthesis, purification steps (e.g., recrystallization solvents, gradient elution in column chromatography) should be documented with purity thresholds (e.g., ≥95% by HPLC) .

Q. How should researchers document experimental procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Specify reagent grades (e.g., ACS-certified solvents), equipment models, and synthesis steps (e.g., reflux duration, stirring speed).

- Report yields as both mass and molar percentages.

- Include raw data (e.g., NMR spectra, HPLC chromatograms) in supplementary materials with explicit referencing in the main text .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for this compound be systematically resolved?

Contradictions in NMR or IR spectra often arise from solvent effects , impurity profiles , or instrument calibration drift . To address this:

- Replicate experiments using standardized conditions (e.g., deuterated solvents from the same supplier).

- Cross-validate with independent analytical methods (e.g., comparing NMR data with X-ray diffraction results).

- Perform meta-analyses of literature data to identify outliers and contextualize findings within experimental constraints .

Q. What mixed-methods approaches are suitable for studying this compound’s reaction mechanisms?

Combine quantitative kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) with qualitative mechanistic probes (e.g., isotopic labeling or computational density functional theory (DFT) simulations). For example:

Q. How can batch-to-batch variability in this compound synthesis impact pharmacological studies, and how is it mitigated?

Variability in peptide content, salt adducts, or residual solvents (e.g., TFA) can alter bioassay results. Mitigation strategies include:

What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s biological activity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example:

- PICO: “In in vitro models (Population), does this compound (Intervention) compared to aspirin (Comparison) exhibit superior COX-2 inhibition (Outcome)?”

- FINER: Ensure questions are novel (e.g., targeting understudied metabolic pathways) and ethically aligned with animal use guidelines .

Methodological Guidance for Data Analysis and Reporting

Q. How should researchers address contradictory thermodynamic data for this compound in published studies?

- Conduct sensitivity analyses to assess the impact of measurement techniques (e.g., calorimetry vs. computational estimates).

- Evaluate whether discrepancies stem from experimental artifacts (e.g., incomplete purification) or contextual factors (e.g., solvent polarity).

- Use systematic review tools (e.g., PRISMA guidelines) to synthesize data and identify knowledge gaps .

Q. What are best practices for archiving and sharing this compound research data?

- Store raw datasets (e.g., spectral files, chromatograms) in FAIR-compliant repositories (e.g., Zenodo, Figshare).

- Annotate metadata with experimental conditions (e.g., humidity, light exposure) that may influence results.

- Reference datasets using persistent identifiers (DOIs) in publications to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.